(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

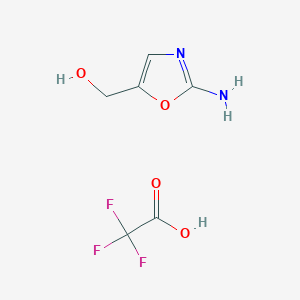

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O4 and a molecular weight of 228.13 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity levels.

化学反応の分析

Key Spectral Data (Analogous Compounds):

| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) |

|---|---|---|

| Oxazole ring (C=N) | 1655 | 7.46 (s, oxazole H) |

| Trifluoroacetate (CF₃) | 1261 (C-O-C) | 3.86 (s, OCH₃, adjacent) |

| NH₂ (amino) | 2956 (ArC-H) | 6.80 (br s, NH₂) |

Deprotection and Functionalization

The trifluoroacetate group serves as a protecting group for amino functionalities. Deprotection occurs under basic conditions (e.g., NaHCO₃), regenerating the free amine for subsequent coupling :

text(2-Aminooxazol-5-yl)methanol TFA salt + NaHCO₃ → Free amine + CO₂ + CF₃COO⁻

Conditions : Stirring in water/acetonitrile at 50°C for 4.5 hours .

Nucleophilic Substitution

The methanol group participates in alkylation reactions with thiazoles or other heterocycles. For example:

text(2-Aminooxazol-5-yl)methanol TFA salt + Thiazole → Cephalosporin-thiazole hybrid

Acylation and Cyclization

The amino group undergoes acylation with activated esters (e.g., TosMIC) to form 4,5-disubstituted oxazolines :

text(2-Aminooxazol-5-yl)methanol + TosMIC → Oxazoline derivative

Conditions : Microwave irradiation (65°C, 350 W, 8 min) in isopropyl alcohol .

Comparative Reactivity Table:

| Reaction Type | Reagents | Yield (%) | Application |

|---|---|---|---|

| Deprotection | NaHCO₃, H₂O | 93.4 | Free amine generation |

| Alkylation | NaI, Thiazole | 7.8 | Cephalosporin hybrids |

| Microwave cycloaddition | TosMIC, K₃PO₄ | 92–95 | Oxazoline synthesis |

Stability and Handling

科学的研究の応用

Organic Synthesis

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives useful in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound may possess biological activity that can be harnessed for therapeutic purposes. Its structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. Studies are ongoing to explore its efficacy as a precursor in drug development .

Material Science

In material science, this compound is investigated for its role in developing new materials. Its unique trifluoroacetate moiety enhances stability and reactivity, making it suitable for various applications in polymer chemistry and nanotechnology .

Case Studies

Case Study 1: Drug Development

A study explored the potential of (2-Aminooxazol-5-yl)methanol derivatives in modulating PGE₂ receptors involved in inflammation. The findings indicated that these compounds could influence the immune response by promoting M2 macrophage polarization .

Case Study 2: Anticancer Activity

Research on related oxazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The structural characteristics of this compound contribute to its potential as an anticancer agent by targeting specific signaling pathways .

作用機序

The mechanism of action of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

5-Oxazolemethanol, 2-amino-, 2,2,2-trifluoroacetate: This compound shares a similar structure and chemical properties with (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate.

2-Amino-1,3-oxazol-5-yl)methanol; trifluoroacetic acid: Another closely related compound with similar applications and reactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in scientific research. Its trifluoroacetate moiety, in particular, enhances its stability and reactivity in various chemical reactions .

生物活性

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O4 and a molecular weight of 228.13 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound is characterized by its oxazole ring and trifluoroacetate moiety, which contribute to its unique reactivity and stability. The synthesis typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid under controlled conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The precise mechanisms are still under investigation but suggest potential applications in drug development.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For instance, certain benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and limited activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds vary significantly based on structural modifications.

Anticancer Activity

Studies have demonstrated that oxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2) . The structure-activity relationship analysis highlights that specific substitutions on the oxazole ring can enhance or diminish anticancer efficacy.

Case Studies

- Antitubercular Activity : A study compared the antitubercular properties of 2-aminooxazole derivatives with their thiazole counterparts. The findings suggested that modifications in the oxazole structure could lead to improved efficacy against Mycobacterium tuberculosis .

- Microbiological Evaluation : In a series of tests involving compounds synthesized from the oxazole framework, it was noted that while some exhibited strong antimicrobial properties, others showed limited activity against standard bacterial strains. This variability emphasizes the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its structural components. Key observations include:

- Substitution Effects : Electron-donating groups generally enhance antimicrobial activity, while electron-withdrawing groups may reduce it.

- Ring Modifications : Alterations to the oxazole ring can significantly impact cytotoxicity against cancer cells and overall biological potency.

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Oxazole with methoxy group | 10 | Antibacterial |

| Compound B | Oxazole with trifluoroacetate | 20 | Anticancer |

| Compound C | Benzoxazole derivative | 15 | Antimicrobial |

特性

IUPAC Name |

(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLPNDHUDKDBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。